Isopropyl 5-bromopentanoate
Overview
Description
Isopropyl 5-bromopentanoate is an organic compound with the molecular formula C8H15BrO2 It is an ester derived from 5-bromopentanoic acid and isopropanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 5-bromopentanoate can be synthesized through the esterification of 5-bromopentanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant concentrations, can further optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in aqueous or acidic conditions.
Major Products Formed:
Substitution: Various substituted pentanoates depending on the nucleophile used.
Reduction: 5-bromopentanol.
Oxidation: 5-bromopentanoic acid.
Scientific Research Applications
Isopropyl 5-bromopentanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of isopropyl 5-bromopentanoate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the ester is converted to a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
Ethyl 5-bromopentanoate: Similar in structure but with an ethyl ester group instead of an isopropyl group.
Methyl 5-bromopentanoate: Similar in structure but with a methyl ester group.
tert-Butyl 5-bromopentanoate: Similar in structure but with a tert-butyl ester group.
Uniqueness: Isopropyl 5-bromopentanoate is unique due to its specific ester group, which can influence its reactivity and physical properties. The isopropyl group can provide steric hindrance, affecting the compound’s behavior in various chemical reactions compared to its ethyl, methyl, and tert-butyl analogs.
Biological Activity
Overview
Isopropyl 5-bromopentanoate is an organic compound characterized by its molecular formula . It is an ester derived from 5-bromopentanoic acid and isopropanol. This compound is notable for its applications in organic synthesis, pharmaceutical research, and material science, particularly in the study of brominated compounds' effects on biological systems.
The synthesis of this compound typically involves the esterification of 5-bromopentanoic acid with isopropanol, often using a strong acid catalyst like sulfuric acid under reflux conditions to ensure complete reaction. The compound's unique structure, featuring a bromine atom, influences its reactivity and interactions in biological systems.
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. This property allows it to form various derivatives that may exhibit different biological activities. Additionally, the ester group can undergo reduction to form alcohols or oxidation to yield carboxylic acids, further diversifying its potential biological effects.
Pharmacological Applications
Research indicates that this compound serves as a building block for synthesizing potential drug candidates. Its derivatives have been explored for their pharmacological properties, including anti-inflammatory and anti-cancer activities. For instance, similar brominated compounds have shown promise in inhibiting certain cancer cell lines and modulating inflammatory pathways .
Study on Antiproliferative Effects
A study investigated the antiproliferative effects of brominated esters, including this compound derivatives, on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The study highlighted that modifications in the ester structure significantly influenced the potency and selectivity of these compounds against different cancer types .
Vasorelaxation Activity
In another research context, derivatives of this compound were evaluated for their vasorelaxation effects. The compounds demonstrated varying degrees of activity in relaxing vascular smooth muscle, which was attributed to their ability to activate soluble guanylyl cyclase pathways. This finding suggests potential applications in treating cardiovascular diseases .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Ethyl 5-bromopentanoate | Ethyl ester | Moderate anti-inflammatory effects |
Methyl 5-bromopentanoate | Methyl ester | Lower antiproliferative activity |
tert-Butyl 5-bromopentanoate | tert-Butyl ester | Enhanced solubility but reduced potency |
This table illustrates how structural variations influence biological activity, with this compound showing distinct reactivity profiles compared to its analogs.
Properties
IUPAC Name |
propan-2-yl 5-bromopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-7(2)11-8(10)5-3-4-6-9/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDVZUARWALIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336902 | |
Record name | Isopropyl 5-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13931-38-9 | |
Record name | Isopropyl 5-bromopentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013931389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl 5-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYL 5-BROMOPENTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDT3PBB4JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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